![molecular formula C23H16N2O2 B12533832 1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- CAS No. 820234-24-0](/img/structure/B12533832.png)
1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines the indole nucleus with a benzoyl group and a phenylmethoxy substituent, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- typically involves multiple steps, starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole derivative can then be further functionalized to introduce the carbonitrile and benzoyl groups. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .
Analyse Chemischer Reaktionen
1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonitrile group to an amine.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Wissenschaftliche Forschungsanwendungen
1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reactant in various organic reactions.
Biology: The compound has been studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including metabolic disorders and infectious diseases.
Wirkmechanismus
The mechanism of action of 1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to various receptors, including serotonin receptors and enzymes involved in metabolic pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Fluoroindole: Used in the synthesis of pharmaceuticals and as a research tool in biochemistry.
The uniqueness of 1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
820234-24-0 |
|---|---|
Molekularformel |
C23H16N2O2 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
1-(2-phenylmethoxybenzoyl)indole-5-carbonitrile |
InChI |
InChI=1S/C23H16N2O2/c24-15-18-10-11-21-19(14-18)12-13-25(21)23(26)20-8-4-5-9-22(20)27-16-17-6-2-1-3-7-17/h1-14H,16H2 |
InChI-Schlüssel |
GDRNFVFIACJBNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N3C=CC4=C3C=CC(=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


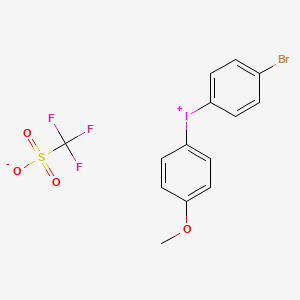
![Tert-butyl 4-[1-[4-[2-cyano-2-[4-(2-methylpropyl)phenyl]propyl]benzoyl]indol-3-yl]butanoate](/img/structure/B12533756.png)
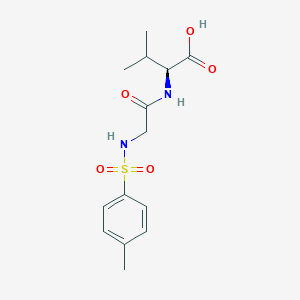
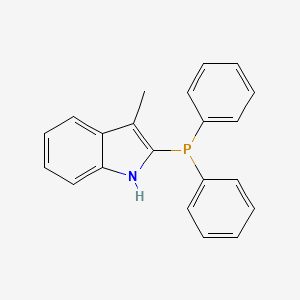
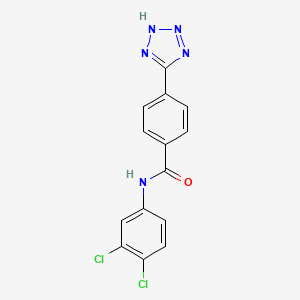
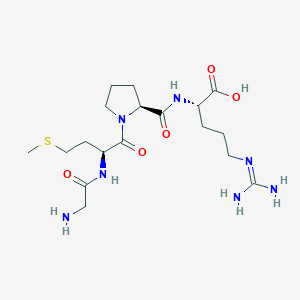

![3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12533791.png)
![[(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12533792.png)
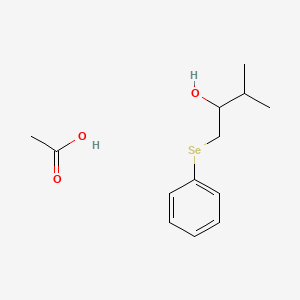
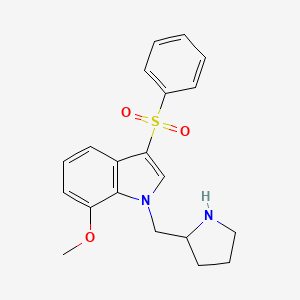
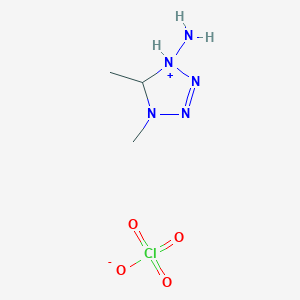

![6-[3-(3,4-Dichlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B12533839.png)
